2-amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide
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Overview
Description
Preparation Methods
The synthesis of 2-amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide involves several steps. One common method includes the reaction of cyclopropylamine with 3-pyridinemethanol under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or ketones, while reduction may produce amines .
Scientific Research Applications
2-amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide can be compared with other similar compounds such as:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in similar research applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H17N3O |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C12H17N3O/c1-9(13)12(16)15(11-4-5-11)8-10-3-2-6-14-7-10/h2-3,6-7,9,11H,4-5,8,13H2,1H3 |
InChI Key |
DVWPYTLJDPNOEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CN=CC=C1)C2CC2)N |
Origin of Product |
United States |
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